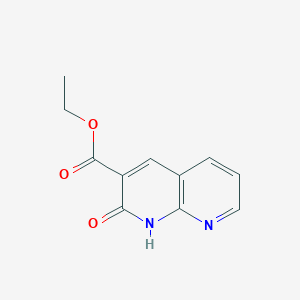

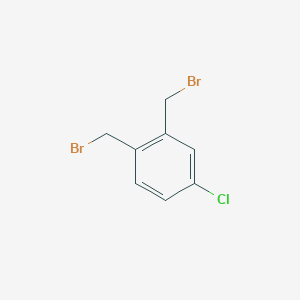

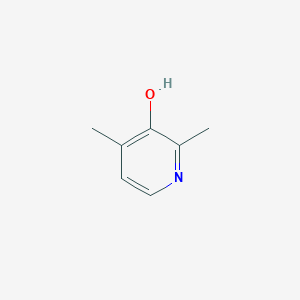

![molecular formula C10H9BrN2O2 B1339237 Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate CAS No. 138891-58-4](/img/structure/B1339237.png)

Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

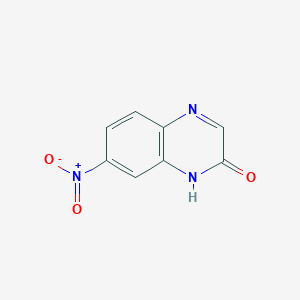

Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate is a chemical compound with the CAS Number: 138891-58-4 . It has a molecular weight of 269.1 and its IUPAC name is ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are similar to the compound , has been reported in the literature . These compounds were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The InChI code for Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate is 1S/C10H9BrN2O2/c1-2-15-9(14)8-7-5-3-4-6-13(7)10(11)12-8/h3-6H,2H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

In a chemodivergent synthesis, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination .Physical And Chemical Properties Analysis

Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate is a solid compound . It should be stored in an inert atmosphere at 2-8°C .科学研究应用

Regioselective Synthesis and Potential Anti-cancer and Anti-TB Activity

Kartik N. Sanghavi et al. (2022) demonstrated the regioselective palladium-catalyzed Suzuki–Miyaura borylation reaction's efficacy in synthesizing dimerization products of bromoimidazo[1,2-a]pyridine derivatives. These compounds, specifically designed for potential anti-cancer and anti-tuberculosis (TB) applications, underline the structural versatility and functional adaptability of the ethyl 3-bromoimidazo[1,2-a]pyridine-1-carboxylate derivatives in generating nitrogen-rich systems for medicinal chemistry applications (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Anti-hepatitis B Virus Activity

Dong Chen et al. (2011) synthesized and evaluated ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives for their anti-hepatitis B virus (HBV) activity. The study highlights the significant potential of these derivatives in inhibiting HBV DNA replication, showcasing the therapeutic prospects of bromoimidazo[1,2-a]pyridine derivatives in antiviral research (Chen, Liu, Zhang, Guo, Liu, Li, & Gong, 2011).

Novel Pyridoimidazo[5,4-d]-1,2,3-triazinones Synthesis

The synthesis of novel pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazinones from imidazo[1,2-a]pyridines was investigated, highlighting the utility of ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate as a synthon for building fused triazines with potential biological activity. This research underscores the role of imidazo[1,2-a]pyridine derivatives in synthesizing complex heterocyclic systems with potential pharmacological activities (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).

Chemodivergent Synthesis of 3-bromoimidazo[1,2-a]pyridines

Yanpeng Liu et al. (2019) developed a chemodivergent synthesis approach for N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. The study provides insights into the synthetic versatility of bromoimidazopyridines, offering pathways for further chemical transformations and potential applications in developing novel chemical entities (Liu, Lu, Zhou, Xu, Ma, Huang, Xu, & Xu, 2019).

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

属性

IUPAC Name |

ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-9(14)8-7-5-3-4-6-13(7)10(11)12-8/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLURNWOLAWZBPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569488 |

Source

|

| Record name | Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate | |

CAS RN |

138891-58-4 |

Source

|

| Record name | Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。